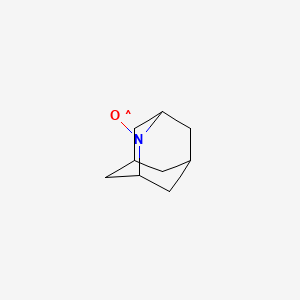
2-Azaadamantane-N-oxyl
Übersicht
Beschreibung
AZADO is a stable nitroxyl radical that is widely employed as a catalyst for the oxidation of alcohols . It is also known by its empirical formula C9H14NO and has a molecular weight of 152.21 .
Synthesis Analysis
AZADO and its derivatives have been synthesized to exhibit excellent catalytic activity, enabling the oxidation of a variety of alcohols . The α-methyl group flanked nearby the nitroxyl group affects the reactivity for the oxidation of sterically hindered alcohols, and the azaadamantane skeleton contributes to the high turnover of the catalyst .
Molecular Structure Analysis
The molecular structure of AZADO is represented by the SMILES string [O]N1 [C@@H]2C [C@H]3C [C@@H] (C2)C [C@@H]1C3 . The planarity C−(NO)−C angle (φ) at the N atom, determined by density functional theory (DFT) calculations, strongly correlates with the hyperfine coupling constant of the N atom (A N ) and NO stretching vibration frequency (ν NO ) .
Chemical Reactions Analysis
AZADO is a less hindered nitroxyl radical that exhibits an enhanced reactivity compared with TEMPO . It has been used to catalyze a chemoselective oxidation of α-hydroxy acids to α-keto acids . The use of molecular oxygen as a cooxidant enables the desired chemoselective oxidation to α-keto acids, which are labile and can easily release CO2 under oxidation conditions .
Physical And Chemical Properties Analysis
AZADO is a powder with an assay of 90% . It has a melting point of 182-189 °C (D) and should be stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Organocatalytic Aerobic Alcohol Oxidation 2-Azaadamantane N-oxyl (AZADO) derivatives are utilized as catalysts for the aerobic oxidation of alcohols. For instance, 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) has shown to efficiently catalyze alcohol oxidation under mild conditions, without the need for metals or strong acids. The process is noted for its wide scope and environmentally friendly nature (Shibuya et al., 2011). AZADO and 1-Me-AZADO are another set of catalysts that have been found to be more proficient than traditional catalysts like TEMPO, successfully converting various alcohols to carbonyl compounds (Shibuya et al., 2006).
Green Chemistry and Catalysis Reusability AZADO derivatives are also recognized for their contributions to green chemistry. For instance, 1-Methyl-2-azaadamantane N-oxyl has been used as a catalyst in the solvent-free aerobic oxidation of alcohols, showcasing its chemical stability and superior catalytic performance. The method also allows for the catalyst's reuse through phase separation, emphasizing the process's sustainability and eco-friendliness (Kuang et al., 2011).
Selective Oxidation of Alcohols and Acids 2-Azaadamantane N-oxyl (AZADO) has been instrumental in selective oxidation reactions. A noted application is the selective oxidation of primary alcohols to aldehydes using AZADO as a catalyst. The process benefits from improved efficiency and selectivity by using alternative co-catalysts and conditions, which also helps in suppressing overoxidation during the reaction workup (Shibuya et al., 2017). AZADO also facilitates the chemoselective oxidation of α-hydroxy acids to α-keto acids, overcoming the challenge of the labile nature of α-keto acids under oxidation conditions (Furukawa et al., 2016).
Applications in Energy Conversion In the field of energy conversion, AZADO has been explored as a redox mediator in dye-sensitized solar cells (DSSCs). It offers an enhanced electron-transfer mediation, leading to a high fill factor and reduced cell resistance. The unique properties of AZADO, including appropriate redox potential and high values for diffusivity, electron-transfer rate, and electron self-exchange reaction rate, contribute to its effectiveness in this application, leading to a notable conversion efficiency (Kato et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 2-Azaadamantane-N-oxyl (also known as AZADO) is the oxidation of primary and secondary alcohols . This compound has been developed as an efficient and selective catalyst for the oxidation of these alcohols under mild conditions .
Mode of Action
this compound interacts with its targets (alcohols) through a process of oxidation. The oxoammonium ion, which is formed by the oxidation of AZADO, was identified as the active catalytic species . This oxidation process is facilitated by the electronic interactions on the NO bond, which have a significant influence on the catalytic ability of AZADO in oxidative reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of alcohols. This process results in the conversion of primary and secondary alcohols to the corresponding aldehydes or ketones . This transformation is fundamental in organic synthesis .
Pharmacokinetics
The compound’s catalytic activity can be predicted by density functional theory (dft) calculations , which could provide insights into its bioavailability.
Result of Action
The result of this compound’s action is the efficient and selective oxidation of primary and secondary alcohols. This leads to the production of corresponding aldehydes or ketones . The compound exhibits superior catalytic proficiency compared to other catalysts, enabling the oxidation of a variety of alcohols .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s oxidation process typically proceeds under practical ambient conditions, such as room temperature and air atmosphere .
Safety and Hazards
Zukünftige Richtungen
The highly active nature of AZADO has spurred further use in alcohol oxidations . A facile, green, one-pot oxidation of primary alcohols to carboxylic acids with broad substrate applicability has been developed . The synthetic use of AZADOs and the related nitroxyl radicals/oxoammonium salts-based methods for alcohol oxidation have been demonstrated in several total syntheses of natural products .
Biochemische Analyse
Biochemical Properties
2-Azaadamantane-N-oxyl plays a significant role in biochemical reactions, primarily as a catalyst for the oxidation of alcohols. It interacts with various enzymes and proteins, facilitating the conversion of primary and secondary alcohols to their corresponding carbonyl compounds. The compound’s interaction with enzymes such as alcohol dehydrogenases and oxidases is crucial for its catalytic activity. These interactions often involve the formation of oxoammonium ions, which are the active catalytic species in the oxidation process .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the redox state of cells, leading to changes in the activity of redox-sensitive transcription factors and enzymes. This modulation can result in altered gene expression profiles and metabolic fluxes, impacting various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. Additionally, this compound can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s role as a catalyst in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular redox states and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are important considerations for the safe and effective use of the compound in biochemical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the oxidation of alcohols. The compound interacts with enzymes such as alcohol dehydrogenases and oxidases, facilitating the conversion of alcohols to carbonyl compounds. These interactions can affect metabolic fluxes and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution of this compound are critical for its role as a catalyst in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficiency as a catalyst .
Eigenschaften
InChI |
InChI=1S/C9H14NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJCJALHNXSXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N3[O] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655315 | |
| Record name | (2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57625-08-8 | |
| Record name | (2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azaadamantane-N-oxyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: AZADO is primarily recognized as a highly efficient organocatalyst for the oxidation of primary and secondary alcohols to their corresponding aldehydes, ketones, or carboxylic acids. [, , , ]
A: AZADO and its derivatives generally exhibit superior catalytic activity compared to TEMPO, particularly for the oxidation of sterically hindered alcohols. This enhanced reactivity is attributed to the less hindered structure of AZADO. [, , ]
A: AZADO catalyzes alcohol oxidation through a two-step process. First, it is oxidized to the corresponding oxoammonium species by a co-oxidant (e.g., NaOCl, PhI(OAc)2). The oxoammonium species then acts as the active oxidant, reacting with the alcohol to form the carbonyl compound while regenerating the AZADO catalyst. [, , ]
A: Commonly employed co-oxidants include sodium hypochlorite (NaOCl), tert-butyl nitrite, (diacetoxyiodo)benzene (PhI(OAc)2), and molecular oxygen. [, , , ]
A: Yes, solvent choice can significantly impact the reaction. For example, using acetonitrile (MeCN) instead of acetic acid (AcOH) as the solvent with tert-butyl nitrite as the co-oxidant enhances the selectivity for aldehyde formation, preventing over-oxidation to carboxylic acids. []
A: Yes, the efficiency of AZADO-catalyzed oxidations has led to its application in the total synthesis of various natural products. One notable example is its use in the synthesis of Irciniastatin A and B, potent antitumor agents. []
A: The molecular formula of AZADO is C9H14NO, and its molecular weight is 152.22 g/mol. []
A: Electron Spin Resonance (ESR) spectroscopy and Infrared (IR) spectroscopy are frequently employed to characterize AZADO. ESR provides information about the nitroxyl radical, while IR spectroscopy reveals characteristic peaks, such as the N–O stretching vibration frequency (νNO). []
A: The presence of an α-methyl group adjacent to the nitroxyl group in AZADO derivatives, such as 1-Me-AZADO, influences its reactivity towards sterically hindered alcohols. []
A: The rigid azaadamantane skeleton contributes to the high turnover number (TON) of AZADO catalysts, making them particularly efficient. []
A: Yes, chirally modified AZADOs have been developed, enabling highly enantioselective organocatalytic oxidative kinetic resolution (OKR) of racemic secondary alcohols. These catalysts offer a powerful tool for asymmetric synthesis. []
A: Density Functional Theory (DFT) calculations are employed to determine structural parameters of AZADO derivatives, such as the C–(NO)–C angle (φ) at the nitrogen atom. These parameters correlate with experimental data like AN (hyperfine coupling constant) and νNO, which in turn, relate to the radical activity. []
A: Yes, AZADO can be easily recovered and reused in some cases. For instance, in solvent-free aerobic oxidation of alcohols, 1-methyl-2-azaadamantane N-oxyl can be recycled through phase separation based on the solubility differences between its oxidized and reduced forms. []
A: The stability of AZADO is influenced by factors like pH, presence of reducing agents, and exposure to light. High pH can lead to the formation of an oxoammonium hydroxide adduct, decreasing its catalytic activity. []
A: AZADO derivatives have shown potential in other areas, such as mediating dye regeneration in tandem electrolyte systems for dye-sensitized solar cells. [] They can also be incorporated into paramagnetic frameworks for hosting guest molecules, including fullerenes and other radicals. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


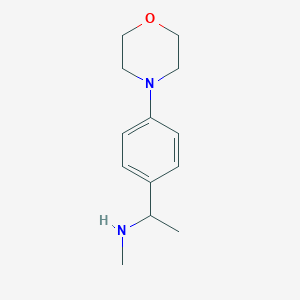

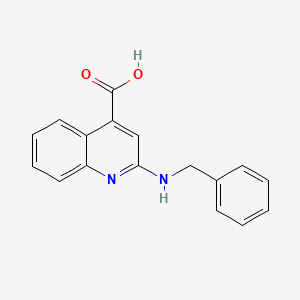
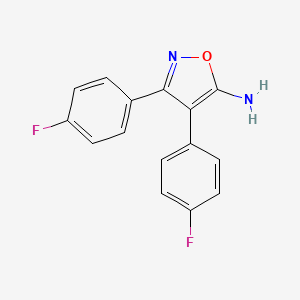
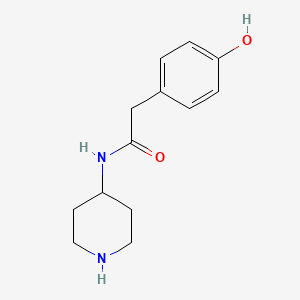
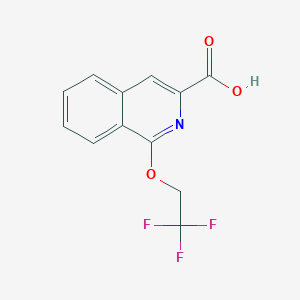
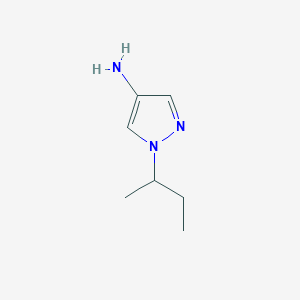
![2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B1438293.png)


![3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1438298.png)

![N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1438300.png)

